(2-methyl-1-propyl-3-indolyl)-(1-naphthalenyl)methanone is an indolecarboxamide.
Related Compounds
AM630
Compound Description: (6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone, also known as AM630, is a selective CB2 receptor antagonist. [, , , , , , ] It is frequently used in research to investigate the specific roles of CB2 receptors by blocking the actions of agonists like JWH015.
Relevance: AM630 serves as a valuable tool to confirm if the observed effects of JWH015 are indeed mediated through the CB2 receptor. Numerous studies utilize AM630 to block or reverse the effects elicited by JWH015, providing strong evidence for the CB2 receptor-dependent mechanism of action of JWH015. [, , , , , , ]
SR144528
Compound Description: SR144528 is another selective CB2 receptor antagonist frequently employed in research to investigate the pharmacology of CB2 receptors. [, , , , ]
Relevance: Similar to AM630, SR144528 is used to differentiate CB2 receptor-mediated effects from other potential mechanisms. Several studies demonstrate that SR144528 effectively antagonizes the actions of JWH015, highlighting the CB2 receptor-dependent nature of JWH015's effects. [, , , ]
AM251
Compound Description: AM251 is a selective antagonist of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] This selectivity makes it a valuable tool in research to differentiate the effects mediated by CB1 receptors from those mediated by CB2 receptors.
Relevance: AM251 is used in conjunction with JWH015 to discern whether an observed effect is due to CB1 or CB2 receptor activation. For instance, studies investigating the analgesic effects of JWH015 often employ AM251 to demonstrate that these effects are not mediated by CB1 receptors, strengthening the case for JWH015's selectivity for CB2. [, , , ]
SR141716A
Compound Description: SR141716A is another selective CB1 receptor antagonist. [, ] Similar to AM251, it is frequently utilized in studies to investigate the specific roles of CB1 receptors.
Relevance: The use of SR141716A alongside JWH015 allows researchers to differentiate between the effects mediated by CB1 and CB2 receptors. For example, in studies exploring the impact of JWH015 on cellular functions, SR141716A helps to confirm that the observed effects are not a result of off-target CB1 receptor activation. []
Δ9-Tetrahydrocannabinol (Δ9-THC)
Compound Description: Δ9-Tetrahydrocannabinol, commonly known as Δ9-THC, is the primary psychoactive compound found in cannabis. It is a partial agonist of both CB1 and CB2 receptors. [, , ]
Relevance: Δ9-THC serves as a point of comparison for understanding the pharmacological profile of JWH015. While both compounds can modulate cannabinoid receptors, JWH015 exhibits selectivity for CB2, whereas Δ9-THC activates both CB1 and CB2 receptors. [, ] This difference in receptor selectivity is crucial because CB1 receptor activation is associated with psychoactive effects, which are generally undesirable in therapeutic applications. []
WIN55,212-2
Compound Description: WIN55,212-2 is an aminoalkylindole derivative that acts as a potent agonist of both CB1 and CB2 receptors. [, , , ] It is often used in research to investigate the effects of cannabinoid receptor activation.
Relevance: WIN55,212-2 serves as another comparative compound to JWH015. Both compounds belong to the aminoalkylindole class of cannabinoids but differ in their receptor selectivity profiles. [, ] WIN55,212-2 activates both CB1 and CB2 receptors, whereas JWH015 primarily targets CB2. [, ] This comparison helps to elucidate the specific roles of CB2 receptors in various physiological processes and disease models.
Anandamide (AEA)
Compound Description: Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. [, , ]
Relevance: As an endocannabinoid, AEA provides insights into the physiological roles of the endocannabinoid system, in which JWH015, as an exogenous cannabinoid, exerts its effects. Understanding the interplay between endocannabinoids like AEA and synthetic cannabinoids like JWH015 is crucial for unraveling the complexities of the endocannabinoid system in health and disease. [, , ]
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-Arachidonoylglycerol (2-AG) is another endocannabinoid that acts as a full agonist of both CB1 and CB2 receptors. [, , ]
Relevance: Comparing the effects of 2-AG with those of JWH015 helps to delineate the specific roles of CB2 receptor activation in the context of the broader endocannabinoid system. [] Understanding how exogenous cannabinoids like JWH015 interact with the endogenous cannabinoid system is important for developing targeted therapeutic interventions.
CP55,940
Compound Description: CP55,940 is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. [, , ]
Relevance: CP55,940 is another tool compound used to investigate the effects of general cannabinoid receptor activation. By comparing the effects of CP55,940, which activates both CB1 and CB2 receptors, with those of JWH015, which primarily targets CB2, researchers can gain a deeper understanding of the specific roles of CB2 receptors in various biological processes. [, , ]
JWH-133
Compound Description: JWH-133 is a selective CB2 receptor agonist. [, , ] It is often used in research to investigate the therapeutic potential of CB2 receptor activation.
Relevance: JWH-133 shares a similar pharmacological profile with JWH015 as both are selective agonists for the CB2 receptor. [, , ] Comparing the effects of these two agonists can provide valuable insights into the structure-activity relationships of CB2 receptor ligands and aid in the development of more potent and selective drugs targeting CB2.
HU-308
Compound Description: HU-308 is a selective CB2 receptor agonist with potential therapeutic applications in pain management. []
Relevance: HU-308, like JWH015, is a CB2 receptor agonist, making it a relevant compound for comparison. [] Investigating the similarities and differences in their pharmacological profiles and therapeutic effects can contribute to a better understanding of CB2 receptor pharmacology.
Gp1a
Compound Description: Gp1a is a selective CB2 receptor agonist that has shown promise in preclinical studies for treating pain and inflammation. []
Relevance: Gp1a, as a CB2 receptor agonist, is relevant to the study of JWH015, also a CB2 agonist. [] Comparing their pharmacological properties and therapeutic potential can aid in the development of more effective and targeted therapies for conditions where CB2 receptor modulation is desired.
Palmitoylethanolamide (PEA)
Compound Description: Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines. While it has affinity for the peroxisome proliferator-activated receptor alpha (PPARα), there is also evidence suggesting its interaction with cannabinoid receptors, particularly CB2. []
Relevance: PEA is relevant to JWH015 due to its potential interaction with CB2 receptors. [] Both compounds have shown anti-inflammatory and analgesic effects, although their precise mechanisms of action may differ. Comparing and contrasting their effects can provide valuable information regarding the therapeutic potential of targeting CB2 receptors.
Fenofibrate
Compound Description: Fenofibrate is a drug used to lower abnormally high levels of lipids in the blood. It is a PPARα agonist. []
Relevance: While fenofibrate is primarily known for its activity at PPARα, its inclusion in studies alongside cannabinoid receptor ligands like JWH015 might point towards potential crosstalk or overlapping signaling pathways between PPARα and CB2 receptors. [] Investigating such interactions could provide a more comprehensive understanding of their roles in physiological and pathological processes.
Source and Classification
JWH-015 was synthesized in the early 2000s as part of research into cannabinoid receptor agonists. It is classified under synthetic cannabinoids, which are man-made chemicals that mimic the effects of natural cannabinoids found in cannabis plants. The compound is listed as a Schedule I controlled substance in the United States, reflecting its high potential for abuse and lack of accepted medical use.
Synthesis Analysis
Methods of Synthesis
The synthesis of JWH-015 typically involves several key steps:
Starting Materials: The synthesis begins with commercially available precursors such as indole derivatives and naphthoyl compounds.
Reactions: The primary method involves the reaction of naphthoyl chloride with an appropriate indole derivative in the presence of a base, often yielding the desired product through nucleophilic substitution.
Purification: Post-synthesis, the crude product undergoes purification processes such as recrystallization or chromatography to isolate JWH-015 from by-products.
Technical Details
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of JWH-015 post-synthesis.
Molecular Structure Analysis
Structure
JWH-015 has a complex molecular structure characterized by:
Chemical Formula: C23H21NO
Molar Mass: 327.427 grams per mole
Structural Features: It contains a naphthalene ring fused to an indole structure, which is critical for its activity at cannabinoid receptors.
Data
The compound's three-dimensional structure can be represented using various chemical databases, including PubChem and ChemSpider, which provide detailed information about its molecular geometry and electronic properties.
Chemical Reactions Analysis
Reactions
JWH-015 undergoes several metabolic reactions in biological systems:
Hydroxylation: This process introduces hydroxyl groups into the molecule, altering its pharmacological properties.
N-Dealkylation: Removal of alkyl groups occurs, which can affect receptor binding and activity.
Epoxidation: This reaction can occur on the naphthalene ring, potentially leading to reactive intermediates that may have implications for toxicity.
Technical Details
These metabolic pathways have been studied using in vitro methods such as liver microsome assays, which simulate human metabolism and help predict how JWH-015 would behave in vivo.
Mechanism of Action
JWH-015 primarily exerts its effects through selective activation of cannabinoid receptors:
CB2 Activation: By binding to CB2 receptors, JWH-015 influences various physiological processes such as pain modulation and immune response.
Apoptosis Induction: Research has shown that JWH-015 can trigger apoptosis (programmed cell death) in certain immune cells, suggesting potential therapeutic applications in conditions like cancer.
Signal Transduction: The binding leads to activation of intracellular signaling pathways that mediate its effects on cell function.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white crystalline solid.
Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
Chemical Properties
Stability: JWH-015 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: The compound can react with electrophiles due to its functional groups, leading to various derivatives.
Relevant analyses often include spectroscopy techniques to determine purity and structural integrity.
Applications
JWH-015 has been investigated for several scientific uses:
Research Tool: It serves as a valuable tool for studying cannabinoid receptor pharmacology and the biological effects of cannabinoids.
Therapeutic Potential: Its immunomodulatory effects suggest possible applications in treating inflammatory diseases and pain management.
Forensic Science: Due to its prevalence in synthetic cannabis products, JWH-015 is often analyzed in toxicology studies to understand its impact on human health following exposure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Crystals. (NTP, 1992) Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids. Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac. Indomethacin is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of indomethacin is as a Cyclooxygenase Inhibitor. Indomethacin is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. Indomethacin has been associated with rare cases of idiosyncratic drug induced liver disease. Indomethacin is a natural product found in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available. Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04) Indomethacin is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway. A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES. See also: Indomethacin Sodium (has salt form).
1H-indole is an indole and a polycyclic heteroarene. It has a role as an Escherichia coli metabolite. It is a tautomer of a 3H-indole. Indole is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Indole is a natural product found in Tetrastigma hemsleyanum, Daphne odora, and other organisms with data available.
INDOPY-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor. INDOPY-1 was the first NcRTI discovered, displaying reversible competitive inhibition of dNTP binding. 3,4 Biochemical studies showed that INDOPY-1 arrests RT/DNA in a post-translocated (P site) complex.
Indoramin is a member of tryptamines. Indoramin is a discontinued piperidine antiadrenergic drug with the trade names Baratol and Doralese. It is a selective alpha-1 adrenergic antagonist with no reflex tachycardia and direct myocardial depression action. An alpha-1 adrenergic antagonist that is commonly used as an antihypertensive agent.
Alpha-methyltryptamine is a tryptamine derivative having a methyl substituent at the alpha-position. Alpha-methyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance. Indopan (alpha-methyltryptamine) is a stimulant and psychoactive drug which produces effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA), despite being structurally dissimilar. It was developed in the 1960's by Upjohn with the intention for use as an antidepressant. In the 1990's, indopan became regulated as a Schedule I controlled substance in the United states.
INDY is an ATP-competitive inhibitor of dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A; Ki = 180 nM; IC50 = 240 nM). It is selective for DYRK1A over monoamine oxidase (MAO) A and B at concentrations up to 100 μM. INDY inhibits DYRK1A phosphorylation of tau in COS-7 cells expressing EGFP-DYRK1A and EGFP-tau in a concentration-dependent manner. It also restores signaling through nuclear factory of activated T cells (NFAT) and NFAT-dependent transcription in HEK293 cells overexpressing DYRK1A. In vivo, INDY reverses developmental deformities induced by DYRK1A overexpression in X. laevis embryos. INDY also induces proliferation of human and rat β-cells and increases insulin secretion by human islets in vitro. INDY is a potent ATP-competitive Dyrk1A inhibitor.